molecular formula C24H42ClNO B12691766 N-Phenylstearamide hydrochloride CAS No. 93981-90-9

N-Phenylstearamide hydrochloride

Cat. No.: B12691766
CAS No.: 93981-90-9
M. Wt: 396.0 g/mol
InChI Key: WNUHMFCUYDJPFT-UHFFFAOYSA-N
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Description

N-Phenylstearamide hydrochloride is a chemical compound with the molecular formula C24H42ClNO. It is a derivative of stearamide, where the hydrogen atom of the amide group is replaced by a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylstearamide hydrochloride typically involves the reaction of stearic acid with an aromatic amine in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature for 48 hours. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and environmentally friendly. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Phenylstearamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-Phenylstearamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenylstearamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions, which contribute to its ability to form supramolecular structures. These interactions are crucial for its gelation properties and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tolyl)stearamide
  • N-(4-acetylphenyl)stearamide

Comparison

N-Phenylstearamide hydrochloride is unique due to its specific structural features and chemical properties. Compared to similar compounds like N-(4-tolyl)stearamide and N-(4-acetylphenyl)stearamide, it exhibits different gelation properties and reactivity. These differences are attributed to the nature of the substituents on the phenyl ring, which influence the compound’s interactions and stability .

Properties

CAS No.

93981-90-9

Molecular Formula

C24H42ClNO

Molecular Weight

396.0 g/mol

IUPAC Name

N-phenyloctadecanamide;hydrochloride

InChI

InChI=1S/C24H41NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23;/h16-18,20-21H,2-15,19,22H2,1H3,(H,25,26);1H

InChI Key

WNUHMFCUYDJPFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1.Cl

Origin of Product

United States

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